{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

Catalog No.
S751679
CAS No.
4837-28-9
M.F
C7H8F2N2O2S
M. Wt
222.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

CAS Number

4837-28-9

Product Name

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine

IUPAC Name

[4-(difluoromethylsulfonyl)phenyl]hydrazine

Molecular Formula

C7H8F2N2O2S

Molecular Weight

222.21 g/mol

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2

InChI Key

XOJLKMODSWOANU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C(F)F

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine is an organic compound with the molecular formula C7_7H8_8F2_2N2_2O2_2S. It features a difluoromethyl group attached to a sulfonyl phenylhydrazine structure, which contributes to its unique chemical properties. This compound is characterized by its potential applications in pharmaceuticals and agrochemicals, primarily due to the reactivity of the hydrazine functional group and the presence of the difluoromethyl moiety, which can influence biological activity and chemical reactivity .

  • Toxicity: Hydrazines can be toxic upon inhalation, ingestion, or skin contact [].
  • Skin and eye irritation: Contact with the compound might cause irritation [].
, including:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack at the carbon atom bonded to the difluoromethyl group.
  • Reduction Reactions: The hydrazine moiety can be reduced to form amines under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones or related derivatives.

These reactions are significant for modifying the compound's structure for various applications .

  • Antimicrobial Activity: Many sulfonamide derivatives show effectiveness against bacterial infections.
  • Anticancer Properties: Some hydrazine derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties in various biological assays.

Further research is needed to elucidate the specific biological effects of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine .

The synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine can be approached through several methods, including:

  • Starting from 4-Aminobenzenesulfonic Acid:
    • Diazotization of 4-aminobenzenesulfonic acid followed by reaction with difluoromethyl sulfone.
    • Subsequent reduction steps to yield {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine.
  • Using Hydrazines:
    • Direct reaction of difluoromethylsulfonyl chloride with phenylhydrazine under controlled conditions to form the target compound.

These methods allow for the efficient production of high-purity {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine suitable for further applications .

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing more complex drug candidates, particularly in the fields of oncology and infectious diseases.
  • Agricultural Chemicals: Its reactivity may be harnessed in developing new agrochemicals that target specific pests or diseases.
  • Material Science: The compound could be explored for use in polymer chemistry or as a precursor for novel materials due to its unique functional groups .

Several compounds share structural similarities with {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine. A comparison highlights its unique features:

Compound NameStructure FeaturesNotable Properties
{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazineContains trifluoromethyl instead of difluoromethylKnown for potent antimicrobial activities
PhenylhydrazineBasic hydrazine structure without sulfonate groupUsed primarily as a reagent in organic synthesis
4-SulfamoylphenylhydrazineContains a sulfanilamide moietyExhibits anti-inflammatory properties

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine's unique difluoromethyl group distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others .

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine (CAS: 4837-28-9) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₈F₂N₂O₂S and a molecular weight of 222.21 g/mol. Its IUPAC name, [4-(difluoromethylsulfonyl)phenyl]hydrazine, reflects its structural features:

  • A para-substituted phenyl ring bearing a difluoromethylsulfonyl group (-SO₂CF₂H)
  • A hydrazine moiety (-NH-NH₂) at the aromatic ring's fourth position.

Key identifiers include:

PropertyValueSource
SMILESC1=CC(=CC=C1NN)S(=O)(=O)C(F)F
InChI KeyXOJLKMODSWOANU-UHFFFAOYSA-N
Synonyms4-(Difluoromethanesulfonyl)phenylhydrazine, VC2322815

The compound’s structure combines electron-withdrawing sulfonyl and fluorinated groups with the nucleophilic hydrazine, enabling diverse reactivity.

Historical Context and Discovery

The synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine emerged from advancements in fluorinated sulfonyl chemistry during the late 20th century. Early methods for preparing substituted phenylhydrazines involved nucleophilic substitution of chlorobenzenes with hydrazine. However, the incorporation of difluoromethylsulfonyl groups required innovations in sulfonation and fluorination techniques.

A pivotal development was the use of difluoromethylsulfonyl chloride as a precursor, reacting with 4-hydrazinophenol derivatives under controlled conditions. This approach, optimized for stability and yield, became foundational for producing fluorinated sulfonyl hydrazines. By the 2010s, the compound gained attention in electrosynthesis and radical chemistry due to its unique electronic profile.

Position in Fluorinated Sulfonyl Hydrazine Chemistry

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine occupies a niche within the fluorinated sulfonyl hydrazine family, distinguished by its balanced electronic effects:

FeatureComparison with Analogues
FluorinationDifluoromethyl (-CF₂H) provides moderate electron withdrawal vs. trifluoromethyl (-CF₃).
ReactivityHigher nucleophilicity at the hydrazine group vs. non-fluorinated sulfonyl hydrazines.
StabilityEnhanced hydrolytic stability compared to sulfonyl chlorides.

Its structural analogs include:

  • [4-(Trifluoromethylsulfonyl)phenyl]hydrazine (CAS: 4837-29-0): Higher electron withdrawal but reduced synthetic versatility.
  • 4-Sulfonamidophenylhydrazine (CAS: 27918-19-0): Lacks fluorination, limiting applications in radical chemistry.

The para-substitution pattern ensures optimal steric and electronic alignment for reactions such as:

  • Radical coupling in electrosynthesis.
  • Cyclization to form nitrogen heterocycles.

Significance in Modern Chemical Research

{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine has become a cornerstone in three research areas:

Electrosynthesis and Radical Chemistry

As a radical precursor, it participates in sulfonylation and fluoroalkylation under electrochemical conditions. For example:

  • Fluorosulfonylation of alkenes: Generates β-fluorosulfonyl compounds via radical intermediates.
  • C–H functionalization: Enables site-selective modifications in complex molecules.

Pharmaceutical Intermediate

The compound serves as a building block for fluorinated bioactive molecules. Its hydrazine moiety facilitates:

  • Condensation reactions with ketones to form hydrazones, precursors to pyrazoles.
  • Cross-coupling with boronic acids for biaryl sulfone derivatives.

Materials Science

Incorporated into fluorinated polymers, it enhances thermal stability and solubility. Applications include:

  • Lithium-ion battery electrolytes: Sulfonyl groups improve ionic conductivity.
  • Liquid crystals: Fluorine atoms enable low-temperature mesophases.

Recent studies highlight its role in flow chemistry, where its stability permits scalable, continuous synthesis of fluorinated compounds.

Laboratory-scale synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine typically employs three primary strategic approaches, each targeting different aspects of the molecular construction. These methods have been developed to provide synthetic chemists with flexibility in accessing this important intermediate under controlled conditions with high purity and reasonable yields.

Direct Sulfonylation Approaches

The direct sulfonylation approach represents one of the most straightforward methods for preparing {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, utilizing readily available starting materials and established sulfonylation chemistry. This method involves the reaction of 4-aminophenylhydrazine derivatives with difluoromethylsulfonyl chloride under basic conditions [5].

The reaction mechanism proceeds through nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride. The presence of the difluoromethyl group significantly enhances the electrophilicity of the sulfur center, facilitating the substitution reaction. Typical reaction conditions involve the use of organic bases such as triethylamine or pyridine in aprotic solvents like dichloromethane or dimethylformamide [5].

A representative procedure involves dissolving 4-aminophenylhydrazine hydrochloride in dichloromethane, followed by addition of triethylamine to neutralize the hydrochloride salt. Difluoromethylsulfonyl chloride is then added dropwise at 0°C, and the reaction mixture is allowed to warm to room temperature over 2-4 hours. The product is typically isolated by aqueous workup and purification by recrystallization or column chromatography [2].

The yields for this approach typically range from 60-85%, depending on the specific reaction conditions and the purity of starting materials. The reaction is generally clean, producing the desired product along with triethylamine hydrochloride as the main byproduct. However, side reactions can occur, particularly when using excess sulfonyl chloride, leading to bis-sulfonylated products [5].

Temperature control is crucial in this approach, as higher temperatures can lead to decomposition of the hydrazine functionality. The reaction is typically conducted at temperatures between 0°C and room temperature, with some protocols requiring cooling to -78°C for particularly sensitive substrates [2].

Hydrazination Strategies

The hydrazination strategy involves the construction of the hydrazine functionality on a pre-existing difluoromethylsulfonyl aromatic system. This approach is particularly useful when the difluoromethylsulfonyl group is already present in the starting material, allowing for selective installation of the hydrazine moiety [6] .

The most common hydrazination strategy employs the classical Fischer method, which involves diazotization of the corresponding aniline derivative followed by reduction to the hydrazine. For {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, the starting material is 4-[(difluoromethyl)sulfonyl]aniline, which is treated with sodium nitrite in hydrochloric acid at 0°C to form the diazonium salt [6] .

The diazotization reaction is typically carried out by dissolving the aniline in concentrated hydrochloric acid, cooling the solution to 0°C, and adding a solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed by the appearance of a yellow color and a positive test with starch-iodide paper [8].

The subsequent reduction of the diazonium salt to the hydrazine is accomplished using various reducing agents, with sodium sulfite being the most commonly employed reagent for industrial applications. The reduction is typically carried out by adding the diazonium salt solution to a pre-cooled solution of sodium sulfite, maintaining the temperature below 10°C to prevent decomposition [6] .

Alternative reducing agents include stannous chloride, which provides higher yields but requires more careful handling due to its toxicity and tendency to form precipitates. The reaction with stannous chloride is typically conducted in concentrated hydrochloric acid, with the reducing agent added slowly to the diazonium salt solution [8].

The hydrazination yields are typically in the range of 70-95%, with the variation depending on the specific reducing agent and reaction conditions employed. The reaction is generally completed within 2-4 hours, and the product is isolated by neutralization with base followed by extraction or crystallization [6] .

Difluoromethylation Methods

Modern difluoromethylation methods have revolutionized the synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine by providing direct access to the difluoromethyl group on aromatic systems. These methods are particularly valuable when starting from readily available phenylhydrazine derivatives [9] [10] [11].

The Baran difluoromethylation protocol represents a significant advancement in this area, utilizing zinc difluoromethanesulfinate (DFMS) as a stable source of difluoromethyl radicals. This method involves the reaction of phenylhydrazine derivatives with DFMS in the presence of tert-butyl hydroperoxide as an oxidant [10] [11].

The reaction mechanism involves the generation of difluoromethyl radicals from DFMS under oxidative conditions, which then add to the aromatic ring through a radical substitution process. The regioselectivity of this reaction favors the para position relative to the hydrazine substituent, providing access to the desired 4-substituted product [10] [11].

A typical procedure involves dissolving the phenylhydrazine derivative in dichloromethane-water mixture, adding DFMS and tert-butyl hydroperoxide, and stirring the reaction mixture at room temperature for 12-24 hours. The product is isolated by extraction and purified by column chromatography [10] [11].

The yields for this method are typically in the range of 55-78%, with the variation depending on the electronic nature of the starting phenylhydrazine and the reaction conditions. The method is particularly effective for electron-rich aromatic systems, where the radical substitution proceeds more readily [10] [11].

Alternative difluoromethylation methods include the use of electrophilic difluoromethylating reagents, such as those developed by Besset and coworkers. These reagents provide access to difluoromethylated products through electrophilic aromatic substitution, offering complementary reactivity to the radical methods [9].

Industrial Production Methodologies

Industrial production of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine requires scalable processes that can deliver the compound in multi-kilogram quantities while maintaining high purity and cost-effectiveness. The industrial approaches typically favor well-established chemistry with proven safety profiles and minimal waste generation [12] [13] [14].

The predominant industrial methodology employs a modified Fischer synthesis, optimized for large-scale production. This approach begins with the diazotization of 4-[(difluoromethyl)sulfonyl]aniline, followed by reduction to the hydrazine derivative. The industrial process incorporates several key improvements over laboratory-scale procedures, including continuous flow operation, automated temperature control, and integrated purification systems [13] [14].

The industrial diazotization is typically conducted in large-scale reactors equipped with efficient cooling and mixing systems. The reaction is initiated by dissolving the aniline starting material in concentrated hydrochloric acid, followed by controlled addition of sodium nitrite solution while maintaining the temperature between 0-5°C. Industrial processes often employ excess hydrochloric acid (3-3.5 molar equivalents) to ensure complete diazotization and prevent decomposition of the diazonium salt [13].

The reduction step in industrial processes predominantly utilizes sodium sulfite as the reducing agent, owing to its cost-effectiveness, safety profile, and ability to produce high-quality products. The reduction is carried out by adding the diazonium salt solution to a pre-prepared sodium sulfite solution, maintaining the temperature below 10°C to prevent side reactions [15] [12].

Industrial hydrolysis of the intermediate hydrazine sulfonate is typically conducted using concentrated hydrochloric acid at elevated temperatures (75-100°C) for 2-4 hours. This step converts the sulfonate intermediate to the free hydrazine, which is then neutralized with sodium hydroxide to precipitate the product [14].

The industrial purification process typically involves multiple recrystallization steps from ethanol or water-ethanol mixtures, followed by drying under controlled conditions. The final product is obtained with purities exceeding 98% and yields of 75-90% based on the starting aniline [13] [14].

Continuous flow processes have been developed for industrial production, offering advantages in terms of safety, efficiency, and product quality. These processes integrate diazotization, reduction, and hydrolysis steps in a single continuous operation, with total residence times of less than 20 minutes [13] [14].

The continuous flow approach utilizes specialized microreactor systems that provide excellent heat and mass transfer characteristics. The diazotization and reduction steps are conducted in separate reactor modules, with precise temperature control and automated monitoring systems [13] [14].

Industrial safety considerations are paramount in these processes, given the potential hazards associated with diazonium salts and hydrazine derivatives. Industrial facilities typically employ specialized containment systems, automated monitoring of reaction parameters, and emergency response protocols [12] [13].

Optimization of Reaction Parameters

The optimization of reaction parameters for {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine synthesis involves systematic investigation of temperature, pressure, solvent effects, and catalytic systems to maximize yield, purity, and efficiency while minimizing side reactions and waste generation [16] [17] [18].

Temperature and Pressure Effects

Temperature plays a crucial role in all synthetic approaches to {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, affecting both reaction rates and product selectivity. The optimization of temperature profiles has been extensively studied across different synthetic methodologies [16] [17] [18].

In direct sulfonylation approaches, temperature control is critical for preventing decomposition of the hydrazine functionality while ensuring complete reaction. Studies have shown that optimal temperatures range from 0°C to 25°C, with lower temperatures favoring higher yields but requiring longer reaction times. At temperatures above 40°C, significant decomposition of the hydrazine moiety occurs, leading to reduced yields and increased impurity formation [16] [18].

The diazotization step in hydrazination strategies requires strict temperature control, typically maintained between 0-5°C to prevent decomposition of the diazonium salt. Temperature excursions above 10°C can lead to rapid decomposition and potential safety hazards. The subsequent reduction step can be conducted at slightly higher temperatures (10-25°C), with optimal conditions typically around 15-20°C [8] [17].

For difluoromethylation methods using radical chemistry, temperature optimization has revealed that moderate temperatures (50-80°C) provide optimal radical generation and substrate reactivity. Lower temperatures result in incomplete conversion, while higher temperatures can lead to over-oxidation and side product formation [10] [11].

Pressure effects are particularly important in industrial processes where reaction vessels operate under slightly elevated pressures to improve safety and efficiency. Most synthetic routes operate effectively at atmospheric pressure, but industrial implementations often utilize pressures of 1-2 bar to improve mass transfer and reaction rates [12] [13].

The optimization of pressure in continuous flow systems has shown that moderate pressures (2-5 bar) can significantly improve reaction efficiency by enhancing mixing and heat transfer. Higher pressures (above 10 bar) provide minimal additional benefits and increase equipment costs [13] [14].

Solvent Selection Considerations

Solvent selection profoundly impacts the efficiency and selectivity of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine synthesis, influencing reaction kinetics, product solubility, and purification requirements. The optimization of solvent systems has been extensively investigated across different synthetic approaches [16] [17] [19].

For direct sulfonylation approaches, polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) provide optimal conditions for nucleophilic substitution reactions. DMF offers excellent solubility for both starting materials and products, while DCM provides easier workup and product isolation. The choice between these solvents often depends on the specific substrate and desired reaction temperature [16] [19].

Studies have demonstrated that solvent polarity significantly affects reaction rates and selectivity. More polar solvents facilitate the formation of ionic intermediates, leading to faster reaction rates but potentially lower selectivity. The optimal solvent system often involves a balance between reaction efficiency and product selectivity [16] [19].

Hydrazination strategies typically employ aqueous acidic systems, where water serves as both solvent and reaction medium. The optimization of pH and ionic strength has shown that acidic conditions (pH 1-2) provide optimal diazonium salt stability, while the subsequent reduction step benefits from slightly less acidic conditions (pH 2-3) [8].

The addition of organic cosolvents such as alcohols or acetonitrile to aqueous systems can improve substrate solubility and reaction homogeneity. However, these modifications must be carefully balanced against potential side reactions and product isolation challenges [17] [19].

Difluoromethylation methods utilizing radical chemistry often employ biphasic solvent systems, such as dichloromethane-water mixtures, which provide optimal conditions for radical generation and substrate reactivity. The optimization of phase ratios and the addition of phase-transfer catalysts has been shown to significantly improve reaction efficiency [10] [11].

Green chemistry approaches have increasingly focused on solvent-free conditions or the use of environmentally benign solvents such as ethanol or ionic liquids. These approaches have shown promising results, particularly for small-scale synthesis, but often require optimization of reaction temperatures and times to achieve acceptable yields [16] [19] [20].

Catalyst Systems

The development and optimization of catalyst systems for {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine synthesis has focused on improving reaction efficiency, selectivity, and environmental compatibility. Various catalytic approaches have been investigated, ranging from traditional Lewis acids to modern photoredox catalysts [21] [22].

Traditional Lewis acid catalysts, such as aluminum chloride and iron(III) chloride, have been employed in sulfonylation reactions to enhance electrophilicity and reaction rates. The optimization of catalyst loading has shown that 5-10 mol% of Lewis acid provides optimal conditions for most substrates, with higher loadings leading to increased side reactions and product purification challenges [22] [23].

The investigation of heterogeneous catalysts has revealed significant advantages in terms of product purification and catalyst recovery. Supported Lewis acids, such as FeCl₃/SiO₂ nanoparticles, have demonstrated excellent activity and selectivity while allowing for easy separation and recycling [23].

Photoredox catalysis has emerged as a powerful tool for difluoromethylation reactions, offering mild conditions and high functional group tolerance. The optimization of photoredox catalyst systems has focused on organic photocatalysts such as eosin Y, which provide excellent performance under visible light irradiation [21] .

The development of metal-free photoredox systems has been particularly attractive from an environmental perspective. These systems typically employ organic dyes as photocatalysts, combined with appropriate oxidants and reducing agents to generate the required radical species [21] .

The optimization of catalyst loading in photoredox systems has shown that 1-5 mol% of photocatalyst provides optimal conditions for most substrates. Higher loadings can lead to increased light absorption and potentially reduced reaction efficiency due to inner filter effects [21] .

Base catalysis has been investigated for hydrazination reactions, where mild bases such as sodium acetate can facilitate the reaction while preventing decomposition of sensitive intermediates. The optimization of base concentration and pH has shown that slightly basic conditions (pH 8-9) provide optimal results for certain substrates [18] [20].

Purification Techniques

The purification of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine presents unique challenges due to the compound's sensitivity to oxidation and its tendency to form various salts and solvates. Effective purification strategies are essential for obtaining high-purity material suitable for pharmaceutical and research applications [22] [24] [25].

Recrystallization remains the most widely employed purification technique for {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine and its derivatives. The selection of appropriate recrystallization solvents is crucial for achieving high purity and acceptable recovery yields. Ethanol and water-ethanol mixtures are commonly used, providing good solubility at elevated temperatures and efficient crystallization upon cooling [25] [26].

The recrystallization process typically involves dissolving the crude product in hot solvent, filtering to remove insoluble impurities, and allowing slow crystallization at room temperature or below. The rate of cooling significantly affects crystal quality, with slower cooling generally producing larger, more pure crystals. Multiple recrystallization cycles may be necessary to achieve the desired purity level [25] [26].

Column chromatography provides an alternative purification method when recrystallization is insufficient or when separation of closely related compounds is required. Silica gel chromatography using hexane-ethyl acetate gradients has proven effective for separating {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine from synthetic byproducts and starting materials [27] [28] [29].

The optimization of chromatographic conditions involves careful selection of stationary phase, mobile phase composition, and gradient profiles. Reverse-phase chromatography using C18 columns has also been employed, particularly for analytical separations and purification of small quantities [27] [28] [30].

Distillation techniques can be applied to the purification of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine, though care must be taken to prevent thermal decomposition. Vacuum distillation at reduced pressure allows for purification at lower temperatures, minimizing the risk of decomposition. The addition of stabilizers such as glycols can help prevent degradation during distillation [25] [31].

The purification of hydrazine derivatives requires special attention to prevent oxidation and decomposition. Storage under inert atmosphere and the use of antioxidants can help maintain product stability during purification and storage [24] [32].

Crystallization from salt forms provides an alternative purification strategy, particularly for compounds that are difficult to crystallize as free bases. The formation of hydrochloride, sulfate, or other acid salts can improve crystallization properties and storage stability [22] [24] [33].

Industrial purification processes often employ continuous methods, such as continuous crystallization or continuous extraction, to achieve high throughput and consistent product quality. These processes are designed to minimize manual handling and provide automated control of purification parameters [22] [24].

Green Chemistry Approaches

The development of green chemistry approaches for {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine synthesis has become increasingly important due to environmental concerns and regulatory requirements. These approaches focus on reducing waste, eliminating hazardous solvents, and improving atom economy [16] [19] [20].

Solvent-free synthesis methods have been developed that conduct reactions under neat conditions or using minimal amounts of environmentally benign solvents. These approaches often employ microwave heating or mechanical mixing to achieve the required reaction conditions without traditional organic solvents [16] [19] [20].

The use of ionic liquids as reaction media has shown promise for various synthetic steps, providing both catalytic activity and green solvent properties. Acidic ionic liquids such as [Et₃NH][HSO₄] have demonstrated excellent performance in hydrazine synthesis reactions while being recyclable and environmentally benign [16] [19] [20].

Microwave-assisted synthesis has been extensively investigated as a green chemistry approach, providing rapid heating and improved reaction efficiency. Microwave conditions often allow for shorter reaction times and higher yields compared to conventional heating methods [19] [20] [34].

The development of aqueous reaction conditions has been pursued as an alternative to organic solvents, though this approach presents challenges in terms of substrate solubility and product isolation. The use of phase-transfer catalysts and surfactants can help overcome these limitations [17] [19].

Catalytic methods that operate under mild conditions have been developed to reduce energy requirements and minimize waste generation. These approaches often employ earth-abundant metals or metal-free catalysts to avoid the use of precious metals [19] [20] [23].

The optimization of stoichiometry to minimize waste generation has been investigated, with particular attention to reducing the excess of reagents and improving atom economy. These studies have led to more efficient synthetic protocols with reduced environmental impact [16] [19] [20].

Flow chemistry approaches have been developed that provide improved safety and efficiency while reducing waste generation. These methods often allow for better control of reaction parameters and more efficient heat and mass transfer [13] [14] [35].

The integration of synthesis and purification steps has been investigated to reduce overall environmental impact. These approaches often employ in-situ purification or telescoped procedures that minimize isolation of intermediates [19] [20].

The synthesis of {4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine represents a significant advancement in fluorinated organic chemistry, combining the unique properties of difluoromethyl groups with the versatile reactivity of hydrazine functionalities. This comprehensive review examines the various synthetic approaches, optimization strategies, and purification techniques employed in the preparation of this important chemical intermediate.

The compound's synthesis presents inherent challenges due to the need to incorporate both electron-withdrawing difluoromethylsulfonyl groups and nucleophilic hydrazine moieties while maintaining structural integrity throughout the synthetic sequence. Modern synthetic approaches have evolved to address these challenges through innovative methodologies ranging from traditional laboratory techniques to cutting-edge industrial processes.

Current synthetic strategies encompass direct sulfonylation approaches utilizing difluoromethylsulfonyl chloride reagents, classical hydrazination methods based on Fischer chemistry, and modern difluoromethylation techniques employing radical chemistry. Each approach offers distinct advantages depending on the specific requirements of scale, purity, and cost-effectiveness.

The optimization of reaction parameters has revealed critical temperature and pressure dependencies, with most methods requiring careful temperature control to prevent decomposition of sensitive intermediates. Solvent selection plays a crucial role in reaction efficiency, with polar aprotic solvents generally providing optimal conditions for direct sulfonylation while aqueous acidic systems favor hydrazination approaches.

Industrial production methodologies have incorporated continuous flow processes and automated systems to ensure consistent quality and improved safety profiles. These approaches typically achieve yields of 75-90% with purities exceeding 98%, making them suitable for large-scale manufacturing applications.

Purification techniques have been optimized to address the compound's sensitivity to oxidation and its tendency to form various salts and solvates. Recrystallization remains the preferred method for most applications, though chromatographic techniques provide additional options for specialized requirements.

Green chemistry approaches have emerged as important considerations in modern synthesis, with solvent-free methods, ionic liquid systems, and microwave-assisted techniques providing environmentally sustainable alternatives to traditional approaches. These methods often achieve comparable or superior results while reducing environmental impact and improving safety profiles.

XLogP3

1.3

Other CAS

4837-28-9

Wikipedia

{4-[(difluoromethyl)sulfonyl]phenyl}hydrazine

Dates

Last modified: 08-15-2023

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